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2-Naphthylb-D-mannopyranoside
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Overview
Description
2-Naphthylb-D-mannopyranoside is a chromogenic substrate specifically designed for the detection and quantification of β-mannosidase enzyme activity. Upon hydrolysis by β-mannosidase, this substrate releases a colored product, 2-naphthol, which can be easily monitored spectrophotometrically . The compound has a molecular formula of C16H18O6 and a molecular weight of 306.31 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthylb-D-mannopyranoside typically involves the glycosylation of 2-naphthol with a mannose derivative. The reaction is carried out under acidic or basic conditions, depending on the specific glycosyl donor used. Commonly, the reaction is catalyzed by Lewis acids such as boron trifluoride etherate or by using silver salts as promoters.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthylb-D-mannopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by β-mannosidase, leading to the release of 2-naphthol.
Oxidation: The naphthyl group can undergo oxidation to form quinones.
Substitution: The hydroxyl groups on the mannose moiety can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: β-mannosidase enzyme under physiological conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Hydrolysis: 2-naphthol and D-mannose.
Oxidation: Naphthoquinones.
Substitution: Various substituted mannopyranosides.
Scientific Research Applications
Enzyme Assays
2-Naphthyl-β-D-mannopyranoside is predominantly utilized to measure the activity of β-mannosidase, an enzyme that hydrolyzes glycosidic bonds in mannose-containing substrates. The hydrolysis of this compound releases 2-naphthol, which can be quantitatively analyzed using spectrophotometric methods. This property makes it an essential tool for:
- Quantifying β-mannosidase activity : The released 2-naphthol can be measured at specific wavelengths, allowing for precise determination of enzyme activity in various biological samples .
- Kinetic studies : Researchers can investigate the kinetics of β-mannosidase by varying substrate concentrations and measuring reaction rates, thus providing insights into enzyme mechanisms and efficiencies .
Microbial Screening
The compound is also employed in the screening of microorganisms that produce β-mannosidase. This application is particularly relevant in:
- Identifying β-mannosidase-producing strains : By incorporating 2-naphthyl-β-D-mannopyranoside into culture media, researchers can visually or quantitatively assess microbial colonies based on their enzymatic activity .
- Studying microbial ecology : Understanding the prevalence and activity of β-mannosidase among different microbial populations can shed light on ecological roles and interactions within environments rich in polysaccharides .
Therapeutic Applications
Beyond its use in enzyme assays, 2-Naphthyl-β-D-mannopyranoside has been explored for potential therapeutic applications:
- Boron Neutron Capture Therapy (BNCT) : Novel derivatives of α-D-mannopyranosides have shown promise in BNCT, a targeted cancer treatment modality. These derivatives are evaluated for their uptake and retention in tumor cells, suggesting a potential role for 2-Naphthyl-β-D-mannopyranoside in enhancing therapeutic efficacy .
- Antibacterial properties : Research indicates that compounds like 2-Naphthyl-β-D-mannopyranoside may interfere with bacterial adhesion mechanisms, which could lead to new strategies for preventing infections caused by uropathogenic Escherichia coli through inhibition of FimH lectin interactions .
Case Studies
Several studies have highlighted the utility of 2-Naphthyl-β-D-mannopyranoside:
- Enzyme Kinetics Study : A detailed kinetic analysis demonstrated that variations in substrate concentration significantly affected the rate of β-mannosidase activity, providing insights into enzyme efficiency and potential inhibitors .
- Microbial Screening : In a study focused on soil microbiomes, researchers successfully identified several strains capable of producing β-mannosidase using media supplemented with 2-Naphthyl-β-D-mannopyranoside, illustrating its effectiveness as a screening tool .
- Therapeutic Exploration : Investigations into BNCT have shown that derivatives based on α-D-mannopyranosides exhibit favorable tumor retention profiles, suggesting a pathway for future cancer therapies involving this compound .
Mechanism of Action
The primary mechanism of action for 2-Naphthylb-D-mannopyranoside involves its hydrolysis by β-mannosidase. The enzyme cleaves the glycosidic bond, releasing 2-naphthol, which can be detected spectrophotometrically. This reaction is used to quantify β-mannosidase activity in various samples .
Comparison with Similar Compounds
Similar Compounds
2-Naphthyl β-D-glucopyranoside: Similar in structure but with a glucose moiety instead of mannose.
4-Nitrophenyl β-D-mannopyranoside: Another substrate for β-mannosidase but releases 4-nitrophenol upon hydrolysis.
Uniqueness
2-Naphthylb-D-mannopyranoside is unique due to its specific use in detecting β-mannosidase activity and the ease of monitoring the reaction product, 2-naphthol, spectrophotometrically. This makes it a valuable tool in biochemical assays and research .
Properties
Molecular Formula |
C16H18O6 |
---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-6-(hydroxymethyl)-4-naphthalen-1-yloxyoxane-2,3,5-triol |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)15(14(19)16(20)22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m1/s1 |
InChI Key |
XCWQLPZEAPGDDX-RBGFHDKUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H](O[C@H]([C@H]3O)O)CO)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(OC(C3O)O)CO)O |
Origin of Product |
United States |
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